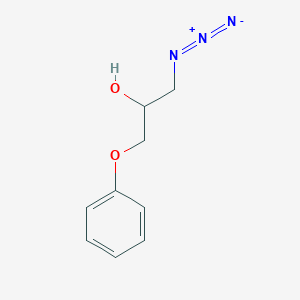

1-Azido-3-phenoxypropan-2-ol

Description

Significance of Vicinal Azido (B1232118) Alcohols in Organic Synthesis

Vicinal azido alcohols, also known as β-azido alcohols, are a highly attractive class of organic compounds. chemrevlett.com Their value lies in their ability to serve as precursors to a wide array of other important functional groups and molecular scaffolds. chemrevlett.comorgchemres.org The presence of both an azide (B81097) and a hydroxyl group on adjacent carbon atoms allows for a rich and diverse range of chemical transformations.

These compounds are key building blocks in the synthesis of:

β-amino alcohols: These are crucial components of many natural products, pharmaceuticals, and biologically active compounds. orgchemres.orgresearchgate.net The reduction of the azido group provides a direct route to this important functionality.

Aziridines: These three-membered nitrogen-containing rings are valuable intermediates in organic synthesis. chemrevlett.comorgchemres.org

Triazoles: The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. researchgate.net This reaction is widely used in drug discovery and materials science. nih.gov

Oxazolidinones: These heterocyclic compounds are found in a number of antibacterial agents. chemrevlett.com

The traditional methods for synthesizing β-azido alcohols often involve multiple steps, such as the ring-opening of epoxides or the reduction of α-azido ketones. chemrevlett.combeilstein-journals.org However, recent research has focused on developing more direct and efficient methods, such as the direct hydroxyazidation of alkenes. chemrevlett.com

Overview of 1-Azido-3-phenoxypropan-2-ol as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful vicinal azido alcohol due to the presence of the phenoxy group. This moiety is a common feature in many pharmaceutical agents, particularly a class of drugs known as β-blockers, which are used to manage cardiovascular conditions. nih.govnih.gov

The structure of this compound makes it an ideal precursor for the synthesis of various biologically active molecules. For instance, it can be converted to 1-amino-3-phenoxypropan-2-ol (B1271856), a key structural motif in several β-blockers. usb.ac.ir The synthesis of such compounds often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the opening of the resulting epoxide ring. nih.gov The use of this compound offers an alternative and potentially more efficient pathway.

Recent research has explored the use of novel catalysts, such as magnetic nanocatalysts, to facilitate the synthesis of this compound from (phenoxymethyl)oxirane with high yields. orgchemres.org

Contextual Importance of the Azido and Hydroxyl Functionalities in Reactivity

The chemical behavior of this compound is dictated by the interplay between its azido and hydroxyl groups.

The Azido Group (-N₃): This functional group is a cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azido group's ability to undergo highly efficient and specific cycloaddition reactions with alkynes to form triazoles is a prime example. researchgate.net Furthermore, the azido group can be readily reduced to an amine (-NH₂) using various reducing agents, providing a gateway to a vast array of nitrogen-containing compounds.

The Hydroxyl Group (-OH): The hydroxyl group can participate in a variety of reactions, including oxidation to a ketone, and substitution to introduce other functional groups. It can also engage in hydrogen bonding, which can influence the molecule's conformation and its interactions with other molecules, including biological targets.

The proximity of these two functional groups can also lead to unique reactivity. For example, intramolecular reactions can occur, leading to the formation of cyclic structures. The specific reaction conditions employed can selectively target one functional group over the other, allowing for a high degree of control in synthetic planning.

Stereochemical Considerations in this compound Derivatives

The central carbon atom bonded to the hydroxyl group in this compound is a chiral center. This means that the molecule can exist as two non-superimposable mirror images, or enantiomers. The specific three-dimensional arrangement of the atoms, or stereochemistry, is a critical factor in the biological activity of many pharmaceutical compounds. utupub.fi

The synthesis of enantiomerically pure this compound derivatives is therefore a significant area of research. google.com Chiral catalysts can be employed to selectively produce one enantiomer over the other in a process known as asymmetric synthesis. google.comsioc-journal.cn For example, the enantioselective ring-opening of epoxides using a chiral catalyst can provide access to optically pure 1,2-azido alcohols. google.com

The ability to control the stereochemistry of this compound and its derivatives is crucial for the development of new drugs with improved efficacy and reduced side effects. The distinct stereochemical properties of each enantiomer can lead to different interactions with biological receptors.

Structure

3D Structure

Properties

CAS No. |

121282-65-3 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-azido-3-phenoxypropan-2-ol |

InChI |

InChI=1S/C9H11N3O2/c10-12-11-6-8(13)7-14-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |

InChI Key |

ZWUXAZDVDTZWFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN=[N+]=[N-])O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Azido 3 Phenoxypropan 2 Ol

Regioselective Azidolysis of Epoxides

The principal method for synthesizing 1-Azido-3-phenoxypropan-2-ol is the nucleophilic ring-opening of 2-(phenoxymethyl)oxirane with an azide (B81097) source, typically sodium azide (NaN₃). This reaction, known as azidolysis, is highly regioselective. The azide nucleophile preferentially attacks the less sterically hindered carbon of the oxirane ring, leading to the formation of the primary azide, this compound, as the major product. eurjchem.comutwente.nl The reaction is classified as a bimolecular nucleophilic substitution (SN2) reaction, which results in an inversion of stereochemistry at the site of attack. The development of various catalytic systems has been pivotal in enhancing the rate, yield, and selectivity of this transformation under mild conditions.

Catalytic Systems for Epoxide Ring Opening

The quest for efficient, selective, and environmentally benign catalysts has led to the exploration of diverse systems for the azidolysis of epoxides. These catalysts function by activating the epoxide ring, making it more susceptible to nucleophilic attack by the azide ion.

Application of Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs), particularly dicationic ILs, have emerged as effective catalysts for the synthesis of β-azido alcohols. scu.ac.ir These compounds are valued for their low vapor pressure, thermal stability, and tunable properties. mdpi.comnih.gov In the synthesis of this compound, a magnetic room temperature dicationic ionic liquid (MRTDIL) has been utilized. This catalyst facilitates the reaction between 2,3-epoxypropyl phenyl ether and sodium azide, providing the desired product in high yield. scu.ac.ir The magnetic nature of the catalyst allows for its easy recovery and reuse over multiple cycles without significant loss of activity. scu.ac.ir Task-specific ionic liquids have also been synthesized and used as both catalyst and solvent, affording good regioselectivity and very short reaction times. researchgate.net

| Catalyst System | Substrate | Azide Source | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| MRTDIL | 2,3-epoxypropyl phenyl ether | NaN₃ | H₂O | 3.5 | 80 | 94 | scu.ac.ir |

Development and Utilization of Heterogeneous Nanocatalysts

Heterogeneous nanocatalysts offer significant advantages, including high catalytic activity, ease of separation from the reaction mixture, and recyclability. orgchemres.orgbiochemjournal.com A magnetic nanocatalyst, Fe₃O₄@SiO₂@CS@POCl₂-x, has been successfully employed for the azidolysis of 2-(phenoxymethyl)oxirane. orgchemres.org This catalyst demonstrated high effectiveness, yielding the maximum product under reflux conditions in acetonitrile (B52724). orgchemres.org The catalyst's performance was compared to other systems, highlighting its efficiency. orgchemres.org

Another effective heterogeneous catalyst is a glycerol-based SO₃H-carbon material. This solid acid catalyst efficiently promotes the ring-opening of 2-(phenoxymethyl)oxirane with sodium azide in water, achieving a 94% yield within one hour. eurjchem.com A key advantage of this carbon acid catalyst is its recovery and reusability; it can be used for at least five catalytic runs without a considerable loss of activity. eurjchem.com Similarly, GaCl₃ supported on polyvinylpyrrolidone (PVP) acts as a non-hygroscopic and recoverable heterogeneous catalyst for the regioselective conversion of epoxides to β-azidohydrins with sodium azide in methanol at room temperature. researchgate.net

| Catalyst | Substrate | Azide Source | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Fe₃O₄@SiO₂@CS@POCl₂-x | 2-(phenoxymethyl)oxirane | NaN₃ | CH₃CN | 1 | Reflux | 93 | orgchemres.org |

| Glycerol-based SO₃H-carbon | 2-(phenoxymethyl)oxirane | NaN₃ | H₂O | 1 | 90 | 94 | eurjchem.com |

| GaCl₃/PVP | Epoxides | NaN₃ | MeOH | 0.25 | RT | High | researchgate.net |

Multi-Site Phase-Transfer Catalysis Approaches

Phase-transfer catalysis (PTC) is a valuable methodology for reactions involving two immiscible reactants. researchgate.net Multi-site phase-transfer catalysts (MPTCs) have been developed to enhance catalytic efficiency compared to single-site catalysts. biochemjournal.comresearchgate.net These catalysts, often quaternary ammonium or phosphonium salts with multiple active sites, facilitate the transfer of the nucleophile (azide ion) from the aqueous phase to the organic phase where the epoxide resides. biochemjournal.com This approach has been successfully applied to the ring-opening of epoxides, providing β-hydroxy thiocyanates in high yields with excellent regioselectivity and short reaction times. researchgate.net While not specifically detailed for this compound, the principle is directly applicable and represents an efficient and eco-friendly route for such syntheses. researchgate.net

Chiral Metal Complexes in Enantioselective Epoxide Opening

For the synthesis of enantiomerically pure compounds, the asymmetric ring-opening (ARO) of epoxides is a critical strategy. mdpi.com This can be achieved through the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. mdpi.comeurekaselect.com Chiral metal complexes, particularly chiral (salen)Cr(III) complexes, have proven to be optimal catalysts for the enantioselective addition of trimethylsilyl azide (TMSN₃) to epoxides. mdpi.comnih.gov

The mechanism often involves the cooperative activation of both the epoxide and the azide by two different metal centers. nih.gov This bimetallic activation leads to high reactivity and enantioselectivity. nih.gov While the direct enantioselective synthesis of this compound using this method is not explicitly detailed in the provided context, the substrate generality of these catalytic systems suggests their applicability to 2-(phenoxymethyl)oxirane for producing chiral this compound. nih.gov

Optimized Reaction Conditions and Solvent Effects

The choice of solvent and other reaction parameters such as temperature and reactant concentration significantly impacts the yield, regioselectivity, and reaction time of the azidolysis of 2-(phenoxymethyl)oxirane. eurjchem.comorgchemres.org

A systematic evaluation of various solvents, including acetone, dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), acetonitrile (CH₃CN), dimethylformamide (DMF), and water (H₂O), has been conducted for this reaction. eurjchem.comorgchemres.org Studies have shown that polar protic solvents like water or polar aprotic solvents like acetonitrile and DMF are particularly suitable. eurjchem.comorgchemres.org For instance, using a glycerol-based SO₃H-carbon catalyst, water was found to be the most suitable solvent over others, considering factors like toxicity and cost. eurjchem.com In another study using a magnetic nanocatalyst, acetonitrile was identified as the optimal solvent. orgchemres.org The reaction of styrene oxide, a related aromatic epoxide, in a microreactor showed that the regioselectivity is strongly affected by the solvent system, with different outcomes in acetonitrile-water versus t-butyl acetate-water. utwente.nl The pH of the reaction medium can also be used to control reactivity and regioselectivity when the reaction is performed in water. cmu.edu

Optimal results for the synthesis of this compound using the Fe₃O₄@SiO₂@CS@POCl₂-x catalyst were achieved with 0.5 mmol of the catalyst under reflux conditions in acetonitrile. orgchemres.org For the glycerol-based carbon catalyst, the optimum conditions were found to be 1.2 mmol of NaN₃ and 2 wt% of the catalyst in 1 mL of water at 90 °C for 0.5 hours for styrene oxide, with similar conditions being effective for 2-(phenoxymethyl)oxirane. eurjchem.com

| Solvent | Catalyst | Time (min) | Conversion/Yield (%) | Reference |

| H₂O | Glycerol-based SO₃H-carbon | 30 | 99 | eurjchem.com |

| DMF | Glycerol-based SO₃H-carbon | 45 | 98 | eurjchem.com |

| CH₃CN | Glycerol-based SO₃H-carbon | 120 | 50 | eurjchem.com |

| THF | Glycerol-based SO₃H-carbon | 180 | 20 | eurjchem.com |

| CH₂Cl₂ | Glycerol-based SO₃H-carbon | 240 | Trace | eurjchem.com |

| Acetone | Glycerol-based SO₃H-carbon | 240 | Trace | eurjchem.com |

Stereoselective Introduction of Azide Functionality

The controlled, three-dimensional arrangement of atoms (stereochemistry) at the C2 hydroxyl and C1 azide-bearing carbons is a critical aspect of the synthesis of this compound. A common and effective strategy for achieving this is through the regio- and stereoselective ring-opening of enantiopure epoxides with sodium azide. nih.govresearchgate.net This method typically results in the formation of 1,2-azido alcohols with a complete inversion of configuration at the carbon center attacked by the azide nucleophile. nih.govresearchgate.net

Enzymatic Resolution and Chiral Auxiliaries for Stereochemical Control

To obtain enantiomerically pure starting materials, such as the required epoxides or other precursors, chemists employ several techniques, including enzymatic resolution and the use of chiral auxiliaries.

Enzymatic Resolution: This technique utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. A practical route for preparing optically pure azido-cyclitols, for instance, involves the enzymatic resolution of a diacetoxy conduritol B derivative, which serves as a precursor. rsc.org This approach allows for the preparation of both enantiomeric forms of the target compounds. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org By attaching the auxiliary to a non-chiral substrate, it can effectively block one face of the molecule, directing the attack of reagents to the other face and thus creating the desired stereoisomer. wikipedia.orgresearchgate.net After the reaction, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is widely used in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net

| Common Chiral Auxiliaries | Typical Applications |

| Evans Oxazolidinones | Stereoselective aldol reactions, alkylations wikipedia.orgresearchgate.net |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones |

| Pseudoephedrine | Asymmetric alkylation reactions wikipedia.org |

Asymmetric Catalysis in Propanol (B110389) Backbone Derivatization

Asymmetric catalysis is a powerful strategy that uses small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. In the context of synthesizing this compound, a chiral catalyst can be used to stereoselectively create the alcohol center on the propanol backbone. For example, the asymmetric reduction of a ketone precursor using a chiral catalyst can yield the desired (R)- or (S)-alcohol. Similarly, the kinetic resolution of a racemic alcohol, catalyzed by a chiral complex, can be employed to isolate the desired enantiomer.

Diastereoselective Synthesis of Azido-Amino Derivatives

The principles of stereoselective synthesis can be extended to create more complex molecules containing multiple functional groups with specific stereochemistry. Research into the synthesis of myo-inositols has demonstrated practical routes for the preparation of compounds containing both azido (B1232118) and amino groups. rsc.org These syntheses showcase the selective introduction of nitrogen-containing functional groups at various positions on a cyclic backbone, leading to specific diastereomers. rsc.org Such methodologies are crucial for building complex molecular architectures where the relative orientation of functional groups is key. Chiral α,β-diamines and their precursors are important motifs in medicinal agents and are often synthesized using azides as masked amino groups. iris-biotech.de

Photo-Induced Azidooxygenation of Olefins

A modern approach to forming the 1-azido-2-ol structure involves the photo-induced azidooxygenation of alkenes. acs.orgnih.gov This method allows for the simultaneous introduction of both an azide (C-N) and an oxygen (C-O) functionality across a carbon-carbon double bond. nih.govnih.gov The reaction proceeds via a radical-based mechanism initiated by the photolysis of a λ³-azidoiodane species, which generates an azidyl radical. acs.orgnih.gov This protocol is notable for being free of photoredox catalysts and additives and is applicable to a diverse range of olefins. acs.orgnih.gov

| Reaction Parameters for Photo-Induced Azidooxygenation | |

| Substrate | Alkenes/Olefins (including vinylarenes, unactivated alkenes) acs.org |

| Azide Source | Aryl-λ³-azidoiodane species (e.g., PhI(N₃)₂) nih.gov |

| Oxygen Source | Aminoxyl nucleophiles (e.g., TEMPO) acs.org |

| Initiation | Visible light (e.g., Compact Fluorescent Lamp - CFL) acs.org |

| Key Feature | Intermolecular oxyazidation in a selective manner nih.gov |

This photolytic method represents an efficient way to construct the core structure of this compound from an appropriate olefin precursor, such as allyl phenyl ether.

Considerations for Industrial Scale Production Processes

Scaling up the synthesis of any chemical compound from the laboratory bench to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety: The azide functional group has a high positive heat of formation, making azido compounds energetic materials that can be explosive. Thermal stability is a major concern, and differential scanning calorimetry (DSC) is often used to determine the decomposition temperature and energy release. For industrial production, it is crucial to design processes that avoid high temperatures, pressures, or shock, and to handle azide reagents like sodium azide with appropriate safety protocols. Introducing the energetic azide group in the final step of the synthesis is a desirable strategy from a safety perspective.

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis depends heavily on the cost of the raw materials. Readily available and inexpensive starting materials are preferred.

Catalyst Selection and Recovery: If catalytic methods are used, the cost, efficiency, and stability of the catalyst are important. For expensive metal-based catalysts, efficient recovery and recycling are necessary to make the process economically feasible.

Chemical Reactivity and Derivatization Pathways of 1 Azido 3 Phenoxypropan 2 Ol

Click Chemistry Applications of the Azido (B1232118) Group

The azido group is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. wikipedia.orgacs.org 1-Azido-3-phenoxypropan-2-ol is an ideal substrate for these transformations, particularly for the formation of 1,2,3-triazole rings.

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org This reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgmdpi.com

The reaction of this compound with various terminal alkynes proceeds efficiently under mild conditions, typically using a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ. nih.gov The resulting products are highly functionalized triazoles bearing the 2-hydroxy-3-phenoxypropyl substituent, which can be valuable for developing new pharmaceutical agents. For instance, molecules with a 1,3-disubstituted-propan-2-ol core have been identified as potential antifungal compounds. mdpi.com The reaction is tolerant of a wide range of functional groups on the alkyne partner.

| Catalyst System | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| Cu(I) phenylacetylide | None (pre-formed catalyst) | CH₂Cl₂ | Room Temp | 70-90 | mdpi.com |

| CuSO₄ | Sodium Ascorbate | Various (e.g., H₂O/t-BuOH) | Room Temp | High | nih.gov |

| Metallic Copper (Cu(0)) | None (in situ oxidation) | DMF | 70-100 °C | Excellent | researchgate.net |

| Copper(I) Iodide (CuI) | Sodium Ascorbate | DMF/4-methylpiperidine | Room Temp | High | nih.gov |

The bifunctional nature of this compound allows for its use in intramolecular cycloaddition reactions to generate fused heterocyclic systems. This pathway requires the initial installation of an unsaturated moiety, such as an alkene or alkyne, which can act as a dipolarophile for the azide group.

A plausible synthetic route involves the etherification of the secondary hydroxyl group. For example, deprotonation of the alcohol with a base like sodium hydride, followed by reaction with propargyl bromide, would yield an intermediate where the azide and alkyne are tethered by an ether linkage. Upon heating or catalysis, this intermediate can undergo an intramolecular 1,3-dipolar cycloaddition to form a complex, bicyclic triazole-containing structure. The stereochemistry and conformational constraints imposed by the tether often lead to high regio- and stereoselectivity in the cycloadduct. illinoisstate.edu Such strategies are powerful tools for rapidly building molecular complexity from simple precursors.

Reduction of the Azido Group to Amine Functionality

The azide group can be readily and cleanly reduced to a primary amine, a fundamental transformation in organic synthesis. This reaction converts this compound into 1-Amino-3-phenoxypropan-2-ol (B1271856), a key intermediate for various pharmaceuticals. prepchem.com Several methods are available for this reduction, offering compatibility with a range of other functional groups.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method. Another widely used technique is the Staudinger reaction, which involves treatment with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane intermediate. chemrevlett.com This method is particularly mild and avoids the use of heavy metals.

| Reagent / Method | Conditions | Notes |

| H₂ / Pd-C | H₂ atmosphere, solvent (e.g., Methanol, Ethyl Acetate) | Standard, high-yielding hydrogenation. |

| Triphenylphosphine (PPh₃) then H₂O | Two-step process, often in THF/water | Mild conditions, known as the Staudinger Ligation. |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol, Room Temperature | A common metal-hydride reduction system. |

| Tin(II) Chloride (SnCl₂) | Methanol or Ethyl Acetate | Effective for reducing azides in the presence of other reducible groups. |

Oxidation and Substitution Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in this compound can undergo both oxidation and substitution reactions, providing further pathways for derivatization.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 1-Azido-3-phenoxypropan-2-one. This transformation can be achieved using a variety of standard oxidizing agents. Milder reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions with the azide or phenyl ring. savemyexams.comchemistryviews.org Stronger oxidants, such as chromic acid (Jones reagent), are also effective. libretexts.orgchemguide.co.uk The resulting α-azido ketone is a versatile intermediate for the synthesis of other compounds, including α-amino ketones.

Substitution: To enable substitution, the hydroxyl group must first be converted into a good leaving group. This is typically accomplished by sulfonylation, reacting the alcohol with a sulfonyl chloride such as tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. organic-chemistry.orgyoutube.com This reaction forms a stable sulfonate ester (tosylate or mesylate) with retention of stereochemistry. The resulting sulfonate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, allowing for the introduction of new functional groups at the C-2 position.

Transformation to β-Amino Alcohols and Related Derivatives

As detailed in Section 3.2, the reduction of the azido group in this compound directly yields the corresponding β-amino alcohol, 1-Amino-3-phenoxypropan-2-ol. prepchem.com β-Amino alcohols are a critically important class of compounds in organic synthesis and medicinal chemistry. chemrevlett.com They serve as precursors for amino acids, chiral auxiliaries, and numerous bioactive molecules. The synthesis of 1-Amino-3-phenoxypropan-2-ol from its azide precursor is a key step in the preparation of various drugs, including HIV protease inhibitors. google.com The reaction can be performed under various conditions, allowing for a high degree of functional group tolerance and scalability.

Synthesis of Other Heterocyclic Compounds and Complex Molecular Architectures

Beyond the triazoles formed via click chemistry, this compound is a precursor to other important heterocyclic structures, most notably oxazolidinones.

Oxazolidinones are a class of five-membered heterocyclic compounds, some of which are used as potent antibiotics. nih.gov The synthesis of an oxazolidinone ring from this compound involves a two-step sequence. First, the azide is reduced to a primary amine to form 1-Amino-3-phenoxypropan-2-ol (as described in Section 3.2). This β-amino alcohol is then cyclized by reaction with a carbonyl-delivering reagent. Common reagents for this cyclization include phosgene, carbonyldiimidazole (CDI), or chloroformates. nih.govorganic-chemistry.org This reaction forms a stable 5-(phenoxymethyl)oxazolidin-2-one ring, demonstrating how the functionalities of the parent molecule can be orchestrated to build more complex, medicinally relevant scaffolds. google.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 Azido 3 Phenoxypropan 2 Ol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for dissecting the complex reaction pathways involving 1-Azido-3-phenoxypropan-2-ol. These calculations provide a quantum mechanical framework for understanding the energetics and geometries of molecules and transition states, offering a granular view of how chemical transformations occur.

Modeling Transition States and Activation Energies of Azide (B81097) Reactions

A primary application of DFT in the study of this compound is the modeling of transition states and the calculation of activation energies for its characteristic reactions, particularly those involving the azide functional group. The 1,3-dipolar cycloaddition is a hallmark reaction of azides, and DFT calculations can precisely map the energy landscape of this process. By identifying the transition state structure, which represents the highest energy point along the reaction coordinate, the activation energy can be determined. This value is crucial for predicting the feasibility and rate of a reaction under specific conditions. For instance, in a hypothetical reaction, the calculated activation energy can help determine whether the cycloaddition will proceed spontaneously or require energy input.

| Reaction Coordinate | Calculated Parameter | Value (kJ/mol) |

| Reactants to Transition State | Activation Energy (Ea) | Data not available in search results |

| Reactants to Products | Enthalpy of Reaction (ΔH) | Data not available in search results |

Inclusion of Solvent Effects through Computational Models

Chemical reactions are rarely conducted in a vacuum; the surrounding solvent can significantly influence reaction rates and pathways. Computational models, such as the Polarizable Continuum Model (PCM), are employed in conjunction with DFT to simulate the effect of the solvent on the behavior of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, products, and transition states. This approach provides a more realistic and accurate prediction of reaction outcomes in a solution phase.

Molecular Docking Studies for Compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to understand its potential interactions with biological macromolecules, such as proteins or enzymes. By simulating the binding process, researchers can identify key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that govern the binding affinity. This information is invaluable in fields like drug discovery for predicting the potential biological activity of a compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Protein A | Data not available in search results | Data not available in search results |

| Hypothetical Protein B | Data not available in search results | Data not available in search results |

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide access to a wealth of information about the distribution of electrons within this compound. Key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Elucidation of Chemo- and Stereoselectivity Origins in Reaction Pathways

Many chemical reactions can potentially yield multiple products. Chemoselectivity refers to the preference for reaction at one functional group over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational studies of this compound can unravel the origins of observed chemo- and stereoselectivity. By comparing the activation energies of different possible reaction pathways, researchers can predict which product is kinetically favored. For example, in a cycloaddition reaction, DFT can be used to determine whether the formation of an endo or exo product is more likely by calculating the energies of the respective transition states.

Comparative Analysis for Resolving Discrepancies Between Experimental and Computational Data

While computational chemistry provides powerful predictive tools, it is essential to validate these predictions against experimental data. In some cases, discrepancies may arise between the computationally predicted outcomes and the results observed in the laboratory. A comparative analysis is then crucial to understand the source of these differences. This can involve refining the computational model, for instance, by using a higher level of theory, a more extensive basis set, or a more sophisticated solvent model. Conversely, unexpected experimental results can prompt a re-evaluation of the theoretical assumptions, leading to a deeper and more accurate understanding of the chemical system. This iterative process of comparison and refinement is at the heart of modern chemical research.

Advanced Applications and Potential in Chemical Synthesis and Medicinal Chemistry

Role as a Precursor in Complex Organic Molecule Synthesis

1-Azido-3-phenoxypropan-2-ol serves as a valuable building block in the synthesis of more complex organic molecules. The presence of both an azide (B81097) and a hydroxyl group on its propane (B168953) backbone allows for a variety of chemical transformations. The azide group can be readily converted to other functional groups, such as amines, or participate in cycloaddition reactions, while the hydroxyl group can be involved in esterification or etherification reactions.

A key synthetic application of azido (B1232118) alcohols, in general, is in the preparation of enantiopure 1,2-amino alcohols. researchgate.net The reduction of the azide group to an amine provides a straightforward route to these important chiral synthons, which are fundamental components in the synthesis of numerous pharmaceutical products. For instance, nonracemic 1,2-azido ethanols are well-established precursors for creating unnatural amino acids and triazole derivatives. researchgate.net The synthesis of various heterocyclic compounds, such as pyrroles, pyrazoles, isoxazoles, and 1,2,3-triazoles, also utilizes organic azides as key starting materials. researchgate.net The ability to synthesize new 3-phenoxypropan-2-ols with various heterocyclic substituents has been demonstrated through the condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols. researchgate.net

Contributions to Pharmaceutical and Agrochemical Development

The structural motif of this compound is found in various compounds with potential pharmaceutical and agrochemical applications. The phenoxypropanolamine backbone is a common feature in many β-adrenergic blocking agents, which are used to treat cardiovascular diseases. The introduction of an azido group provides a handle for further chemical modification, allowing for the generation of libraries of compounds for screening for various biological activities.

While direct applications of this compound in agrochemicals are not extensively documented, related phenoxy compounds are utilized in pesticide formulations. nih.gov For example, 1-phenoxy-2-propanol (B149627) is used to dissolve and stabilize active ingredients in pesticides. nih.gov This suggests a potential role for derivatives of this compound in the development of new agrochemical agents.

Development of Novel Materials through Chemical Functionalization

The azide group in this compound is particularly useful for the development of novel materials through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the molecule to polymers, surfaces, and biomolecules that have been functionalized with alkyne groups. This approach can be used to create materials with tailored properties, such as biocompatible polymers for drug delivery or functionalized surfaces for biosensors. For instance, organic azides have been used in the synthesis of hyperbranched polymers with potential biomedical applications. mdpi.com

The incorporation of the azido group, which has a high positive heat of formation, can also lead to the development of energetic materials. niscpr.res.in Azido compounds can produce a significant amount of nitrogen gas upon combustion, making them of interest for applications such as propellants and gas generators. niscpr.res.in

Research into Biological Activities (Mechanism-Focused)

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The phenoxypropanolamine scaffold is of interest in the design of new COX inhibitors. While direct studies on this compound are limited, research on related compounds provides insights. The development of diarylheterocyclic inhibitors has led to highly selective COX-2 inhibitors. nih.gov Furthermore, studies on benzophenone (B1666685) derivatives have identified compounds with effective COX-2 binding activity. nih.gov This suggests that derivatives of this compound could be synthesized and evaluated for their potential as selective COX inhibitors. The inhibition of COX-2 can also influence the activity of other enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune suppression in cancer. mdpi.com

Antimicrobial Research, Including Anti-Persister Agents

Derivatives of the phenoxypropanol scaffold have shown significant promise as antimicrobial agents. A notable example is 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol, which has been identified as a potent antibacterial compound active against persister cells of Pseudomonas aeruginosa. nih.govresearchgate.net Persister cells are a subpopulation of bacteria that are tolerant to antibiotics and are a major cause of chronic infections. This compound was found to significantly reduce the persister fraction and acts by causing membrane damage. nih.gov

The general class of organic azido compounds has also been explored for antibacterial properties. mdpi.com While their toxicity can be a limiting factor, the development of azido polymers has shown potential for medicinal chemistry applications. mdpi.com

Table 1: Anti-Persister Activity of a this compound Analog

| Compound | Target Organism | Activity | Mechanism of Action |

| 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol | Pseudomonas aeruginosa | Reduces persister fraction ~7,200-fold | Causes membrane damage |

Induction of Apoptosis in Cancer Cell Lines

Recent research has highlighted the potential of phenoxypropan-2-ol derivatives as anticancer agents that can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov A study on novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives demonstrated potent anti-proliferative activity against human cancer cell lines. nih.govnih.gov

Specifically, compounds with halogen substituents on the phenylethynylselanyl moiety exhibited the best anti-proliferative activity. nih.govnih.gov These compounds were shown to induce G2/M phase arrest and apoptosis in A549 lung cancer cells. nih.gov The induction of apoptosis was correlated with changes in the expression of cell cycle-related and apoptosis-related proteins. nih.govnih.gov Furthermore, one of the lead compounds demonstrated antitumor effects in vivo in xenograft tumor models with no evident toxicity. nih.govnih.gov Phenylpropanoids, such as eugenol (B1671780) and its derivatives, have also been investigated for their ability to induce apoptosis in cancer cells. researchgate.net

Table 2: Anticancer Activity of Phenoxypropan-2-ol Derivatives

| Compound Class | Cancer Cell Line | Biological Effect |

| Phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives | A549 (Lung Cancer) | G2/M phase arrest, induction of apoptosis |

Building Block for Peptidomimetics and Pseudopeptides

The utility of this compound as a precursor for peptidomimetics and pseudopeptides stems from the reactivity of its functional groups, which allows for its incorporation into peptide-like structures. The core of its application lies in its conversion to the corresponding amino alcohol, 1-amino-3-phenoxypropan-2-ol (B1271856), which serves as a non-natural amino acid surrogate.

The Synthetic Pathway and Key Intermediates

The synthesis of peptidomimetics using this scaffold typically begins with the reduction of the azide group in this compound to a primary amine. This transformation is a crucial step, yielding the chiral β-amino alcohol, 1-amino-3-phenoxypropan-2-ol. This intermediate is then ready for incorporation into a peptide chain using standard solid-phase or solution-phase peptide synthesis protocols.

Recent research has highlighted efficient methods for this conversion. For instance, the use of an eco-friendly nanocomposite, Fe3O4@SiO2@CS@POCl2-x, has been shown to effectively catalyze the aminolysis of the azide compound in a mixture of acetonitrile (B52724) and water under reflux conditions, achieving high yields. nih.gov

| Starting Material | Key Transformation | Resulting Intermediate | Potential Application |

|---|---|---|---|

| This compound | Azide Reduction | 1-Amino-3-phenoxypropan-2-ol | Incorporation into peptide backbone |

Mimicking Peptide Structure and Function

The 1-amino-3-phenoxypropan-2-ol moiety can be introduced into a peptide sequence to replace a natural amino acid, thereby creating a pseudopeptide. This substitution can induce specific conformational constraints on the peptide backbone, which can be advantageous for mimicking the bioactive conformation of a natural peptide, such as a β-turn. The β-amino alcohol structure is a well-known scaffold for inducing such turns, which are critical for the biological activity of many peptides.

Furthermore, the azide group of this compound offers a direct route to another class of peptidomimetics through "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific reaction that allows for the formation of a stable 1,2,3-triazole ring by reacting the azide with an alkyne-containing molecule. This triazole ring is an excellent isostere for the amide bond found in peptides, mimicking its planarity and dipole moment but with increased resistance to hydrolysis. This approach allows for the creation of peptide chains where amide bonds are selectively replaced by triazole linkages, leading to pseudopeptides with enhanced stability.

| Functional Group | Chemical Reaction | Resulting Moiety in Peptidomimetic | Structural Mimicry |

|---|---|---|---|

| Azide | Reduction to Amine | β-Amino Alcohol | β-Turn / Non-natural Amino Acid |

| Azide | Azide-Alkyne Cycloaddition | 1,2,3-Triazole | Amide Bond Isostere |

Detailed Research Findings

While specific studies focusing solely on the incorporation of this compound into a wide range of named peptidomimetics are still emerging, the foundational research on related β-azido and β-amino alcohols provides a strong basis for its application. For example, studies on β-azidoalanine-containing peptides have demonstrated that the β-azido group can influence the peptide backbone conformation, favoring specific secondary structures like a seven-membered cyclic (C7) conformation. nih.gov This ability to direct the peptide's shape is a key aspect of peptidomimetic design.

The synthesis of libraries of tri-β-peptides has been successfully achieved starting from enantio- and diastereopure azido acids, showcasing the feasibility of using azido-functionalized building blocks in combinatorial approaches to discover new bioactive compounds. nih.gov The phenoxy group in this compound provides an additional site for modification, allowing for the introduction of further diversity and the potential for interactions with biological targets. This feature makes it a particularly interesting scaffold for creating libraries of peptidomimetics for high-throughput screening.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Azido-3-phenoxypropan-2-ol, the spectrum would show distinct signals for the aromatic protons of the phenoxy group, the protons on the propanol (B110389) backbone, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and the azide (B81097) group), and spin-spin coupling provides information on the connectivity of the protons.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. The spectrum for this compound would display separate signals for the carbons in the phenyl ring and the three distinct carbons of the propanol chain, each shifted according to its chemical environment.

While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from structurally related compounds such as 1-phenoxypropan-2-ol and various organic azides. rsc.orgrsc.orgchemicalbook.com

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 6.8 - 7.4 | Multiplet |

| Methylene (CH₂-N₃) | 3.3 - 3.6 | Multiplet |

| Methine (CH-OH) | ~4.0 | Multiplet |

| Methylene (CH₂-OAr) | ~4.0 | Multiplet |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Phenyl (C-OAr) | 158 - 160 |

| Phenyl (CH) | 114 - 130 |

| Methine (CH-OH) | 68 - 72 |

| Methylene (CH₂-OAr) | 70 - 74 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

For this compound, the key functional groups include the hydroxyl (-OH) group, the azide (-N₃) group, the ether (C-O-C) linkage, and the aromatic ring. The most prominent and diagnostic peak is the strong, sharp absorption band for the asymmetric stretching vibration of the azide group, which typically appears around 2100 cm⁻¹. rsc.org The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the hydroxyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

| Azide | N₃ asymmetric stretch | ~2100 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dntb.gov.ua This method provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the electron density, from which the atomic positions can be determined. researchgate.net This would definitively confirm the molecular structure and reveal important details about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group. While a specific crystal structure for this compound is not available in the cited literature, this technique remains the gold standard for absolute structure determination of novel compounds. nih.govresearchgate.net

Advanced Spectroscopic Techniques in Mechanistic Studies

Beyond primary structural confirmation, a range of advanced spectroscopic methods are employed to study reaction pathways, determine purity, and analyze molecular properties.

Mass Spectrometry (MS): This technique provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). It also offers structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI-MS) would likely show a molecular ion peak, and fragmentation would involve cleavage of the propanol chain and loss of nitrogen (N₂) from the azide group. nih.gov

Gas Chromatography (GC): GC is an analytical technique used to separate and analyze volatile compounds. nist.gov When coupled with a mass spectrometer (GC-MS), it is a powerful tool for assessing the purity of a sample of this compound and for identifying any byproducts from its synthesis. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. The phenoxy group in this compound would exhibit characteristic absorptions in the UV region, which can be useful for quantitative analysis.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a specialized technique used to study species with unpaired electrons, such as free radicals. It would be employed in mechanistic studies of reactions involving this compound if radical intermediates were suspected.

Catalyst Characterization Techniques

The synthesis of this compound, for instance, through the ring-opening of an epoxide, often involves a catalyst. The efficiency and selectivity of such a reaction are highly dependent on the catalyst's physical and chemical properties. Several techniques are crucial for characterizing these catalysts. energy.gov

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM): These imaging techniques are used to visualize the surface morphology, topography, and particle size distribution of a solid catalyst.

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the catalyst material and to determine its crystallite size and lattice parameters. This is essential for confirming the synthesis of the desired catalyst structure. energy.gov

Inductively Coupled Plasma (ICP) Analysis: ICP, typically coupled with atomic emission spectroscopy (ICP-AES) or mass spectrometry (ICP-MS), is an elemental analysis technique used to accurately determine the elemental composition of the catalyst, such as the loading of an active metal.

Vibrating Sample Magnetometry (VSM): If a magnetic catalyst (e.g., based on iron oxide nanoparticles) is used to facilitate separation and recovery, VSM is employed to measure its magnetic properties, such as saturation magnetization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azido-3-phenoxypropan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of azido-alcohol derivatives typically involves nucleophilic substitution or azide transfer reactions. For example, substituting a hydroxyl group with an azide via Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or SN2 displacement with sodium azide under controlled pH and temperature can yield the target compound. Reaction conditions such as solvent polarity (e.g., DMF for polar aprotic environments), stoichiometric ratios, and catalyst selection (e.g., phase-transfer catalysts) significantly affect yield and purity. Intermediate characterization via TLC or HPLC is critical to monitor reaction progress .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound and verify its structural integrity?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the phenoxy group (aromatic protons at ~6.8–7.5 ppm) and the azido moiety (no direct proton signal but inferred via adjacent protons).

- IR : The azide group exhibits a strong absorption band near 2100 cm, while the hydroxyl group shows a broad peak around 3300 cm.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]) and fragmentation patterns consistent with the azido-alcohol structure. Cross-referencing with databases like NIST ensures accuracy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states in simulations. To address this:

- Perform solvent-correlated DFT calculations (e.g., using COSMO-RS models) to incorporate solvation effects.

- Validate with kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways.

- Use multivariate analysis to reconcile theoretical and experimental activation energies, adjusting for steric/electronic factors not modeled computationally .

Q. How does the azido group in this compound influence its stability under varying pH and temperature conditions, and what methodologies are used to assess degradation pathways?

- Methodological Answer : The azido group is prone to hydrolysis or thermal decomposition. Stability studies involve:

- Forced degradation : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at elevated temperatures (40–60°C).

- HPLC-MS monitoring : Track degradation products like phenoxypropan-2-ol (azide loss) or nitriles (Curtius rearrangement).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What experimental designs are recommended for studying the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Combinatorial synthesis : Generate derivatives with varied substituents on the phenyl ring or azido chain.

- Factorial design : Test variables like steric bulk (e.g., ortho/meta/para substituents) and electronic effects (e.g., electron-withdrawing groups) on bioactivity.

- In silico docking : Screen derivatives against target enzymes (e.g., cytochrome P450 isoforms) to prioritize candidates for in vitro assays .

Q. How can factorial design be applied to optimize the synthesis parameters of this compound, considering variables like stoichiometry and reaction time?

- Methodological Answer : A factorial design (where = number of variables) evaluates interactions between factors:

- Variables : Azide source concentration (1–2 eq), temperature (25–50°C), and solvent polarity (THF vs. acetonitrile).

- Response metrics : Yield, purity, and reaction time.

- Analysis : ANOVA identifies significant factors; response surface methodology (RSM) pinpoints optimal conditions .

Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound, and how can real-time monitoring techniques address them?

- Methodological Answer : Intermediates like nitroalkenes or epoxides may be transient. Solutions include:

- Inline FTIR or Raman spectroscopy : Monitor functional group transformations without sampling.

- Microreactor systems : Enhance heat/mass transfer to stabilize intermediates for characterization.

- Cryogenic trapping : Isolate intermediates at low temperatures (-78°C) for NMR/MS analysis .

Q. How do solvent polarity and protic/aprotic environments affect the regioselectivity of nucleophilic substitutions involving this compound?

- Methodological Answer :

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, favoring SN2 mechanisms (inversion of configuration).

- Protic solvents (MeOH, HO) : Promote SN1 pathways via carbocation intermediates, leading to racemization.

- Kinetic studies : Compare reaction rates in different solvents using O-labeled water to track nucleophilic attack pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.